![molecular formula C26H42N2Si B14242846 N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine CAS No. 449781-19-5](/img/structure/B14242846.png)
N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two 2,6-di(propan-2-yl)phenyl groups attached to a 1,1-dimethylsilanediamine core. It is commonly used in scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine typically involves the reaction of 2,6-di(propan-2-yl)aniline with dichlorodimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually heated to a temperature range of 80-100°C to facilitate the formation of the desired product. The reaction can be represented as follows:
2C9H13NH2+Cl2Si(CH3)2→(C9H13N)2Si(CH3)2+2HCl
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine involves large-scale reactors and precise control of reaction conditions. The process includes the purification of the starting materials, controlled addition of reagents, and efficient removal of by-products such as hydrogen chloride. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran under reflux conditions.
Substitution: Halogens (chlorine, bromine), electrophiles; reactions are performed in the presence of catalysts or under UV light to facilitate the substitution process.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Amine derivatives
Substitution: Substituted silanediamine derivatives
Scientific Research Applications
N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer research.
Industry: Utilized in the production of high-performance materials, such as silicone-based polymers and resins, due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine involves its interaction with molecular targets through its silane and amine functional groups. These interactions can lead to the formation of stable complexes with metal ions, which are essential in catalysis and other chemical processes. The compound’s ability to form hydrogen bonds and coordinate with metal centers makes it a versatile reagent in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis[2,6-di(propan-2-yl)phenyl]methanediimine
- N,N’-Bis[2,6-di(propan-2-yl)phenyl]ethanediamine
- N,N’-Bis[2,6-di(propan-2-yl)phenyl]propanediamine
Uniqueness
N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine is unique due to its silane core, which imparts distinct properties such as increased thermal stability and resistance to hydrolysis compared to its carbon-based analogs. The presence of bulky 2,6-di(propan-2-yl)phenyl groups also enhances its steric hindrance, making it less prone to unwanted side reactions and increasing its selectivity in chemical processes.
Properties
CAS No. |
449781-19-5 |
|---|---|
Molecular Formula |
C26H42N2Si |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
N-[[2,6-di(propan-2-yl)anilino]-dimethylsilyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C26H42N2Si/c1-17(2)21-13-11-14-22(18(3)4)25(21)27-29(9,10)28-26-23(19(5)6)15-12-16-24(26)20(7)8/h11-20,27-28H,1-10H3 |
InChI Key |
BXNURKNTMBLEMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N[Si](C)(C)NC2=C(C=CC=C2C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
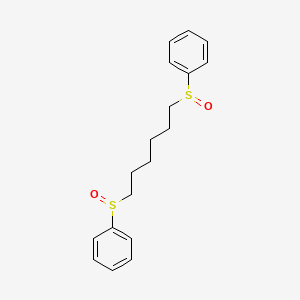
![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)
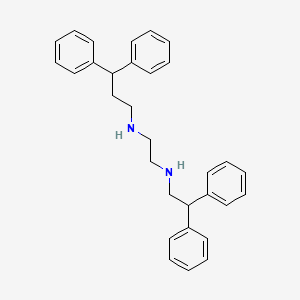

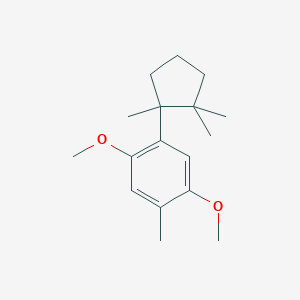
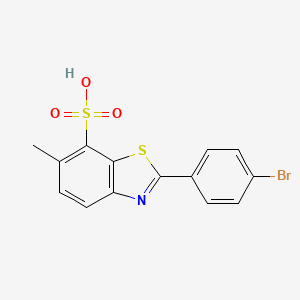
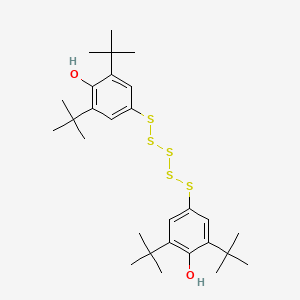
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)

![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
